(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid
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Overview
Description
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid is a synthetic compound characterized by the presence of two tert-butoxycarbonyl-protected amino groups attached to a heptanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Heptanoic Acid Backbone: The protected amino groups are then attached to a heptanoic acid backbone through a series of condensation reactions. This often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino groups.
Amide Formation: The compound can participate in amide bond formation with carboxylic acids or their derivatives, facilitated by coupling reagents like DCC or DIC.
Hydrolysis: The ester bonds in the tert-butoxycarbonyl groups can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amide Formation: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products
Deprotection: Free amino groups.
Amide Formation: Peptides or other amide-containing compounds.
Hydrolysis: Free carboxylic acids and alcohols.
Scientific Research Applications
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protected amino groups prevent unwanted side reactions.
Drug Development: The compound can be used in the synthesis of drug candidates, particularly those requiring specific amino acid sequences.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl groups protect the amino groups from reacting prematurely, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})octanoic acid: Similar structure but with an octanoic acid backbone.
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid: Similar structure but with a hexanoic acid backbone.
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid is unique due to its specific chain length and the presence of two tert-butoxycarbonyl-protected amino groups. This combination provides a balance between stability and reactivity, making it particularly useful in peptide synthesis and other applications requiring precise control over amino group reactivity.
Properties
CAS No. |
218608-88-9 |
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Molecular Formula |
C17H32N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3S)-3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-10-8-7-9-12(11-13(20)21)19-15(23)25-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,22)(H,19,23)(H,20,21)/t12-/m0/s1 |
InChI Key |
PHOMBNRVJNRAAP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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